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Compound of Interest

Compound Name:
5-Bromo-4-fluoro-2-methylbenzoic

acid

CAS No.: 1427416-33-8

Cat. No.: B1528271

Get Quote

5-Bromo-4-fluoro-2-methylbenzoic acid is a polysubstituted aromatic carboxylic acid that

serves as a highly valuable intermediate in the synthesis of complex organic molecules. Its

strategic arrangement of functional groups—a carboxylic acid, a methyl group, and two

different halogens (bromine and fluorine)—on a benzene ring makes it a versatile scaffold for

constructing novel compounds, particularly in the fields of medicinal chemistry and materials

science.

The utility of this molecule stems from the distinct chemical properties imparted by each

substituent:

Carboxylic Acid (-COOH): Provides a reactive handle for derivatization into esters, amides,

and other functional groups, which is critical for modulating a drug candidate's solubility,

bioavailability, and metabolic stability.[1]

Bromine (-Br): Acts as an excellent leaving group, making the molecule highly amenable to

palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig
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couplings. These reactions are fundamental for creating new carbon-carbon and carbon-

heteroatom bonds, enabling the assembly of intricate molecular architectures.[1]

Fluorine (-F): The introduction of fluorine is a prevalent strategy in modern drug design.[2] It

can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding

affinity to target proteins through favorable electrostatic interactions, and modulate the acidity

(pKa) of nearby functional groups.

Methyl (-CH₃): This group provides steric bulk and can influence the molecule's conformation

and binding selectivity.

This guide provides a senior scientist's perspective on the synthesis, chemical behavior, and

strategic application of 5-bromo-4-fluoro-2-methylbenzoic acid, offering a technical resource

for researchers engaged in drug development and advanced organic synthesis.

Physicochemical and Safety Profile
A clear understanding of a compound's physical properties and hazards is foundational to its

effective and safe use in a research setting.

Physicochemical Data
Property Value Source

IUPAC Name
5-Bromo-4-fluoro-2-

methylbenzoic acid
N/A

Molecular Formula C₈H₆BrFO₂ [3][4]

Molecular Weight 233.03 g/mol [3][4]

Appearance
Expected to be a white to off-

white solid/powder
[4]

CAS Number

Not directly available; related

isomers exist (e.g., 415965-24-

1 for 4-Bromo-2-fluoro-5-

methylbenzoic acid)

[3]

GHS Hazard and Safety Information
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While a specific safety data sheet for 5-bromo-4-fluoro-2-methylbenzoic acid is not

available, the hazard profile can be inferred from closely related structures like 4-bromo-2-

fluoro-5-methylbenzoic acid.[3]

Hazard Class GHS Statement Precautionary Measures

Acute Toxicity, Oral H302: Harmful if swallowed

P270: Do not eat, drink or

smoke when using this

product. P301+P317: IF

SWALLOWED: Get medical

help.

Skin Corrosion/Irritation H315: Causes skin irritation

P280: Wear protective gloves.

P302+P352: IF ON SKIN:

Wash with plenty of soap and

water.

Eye Damage/Irritation
H319: Causes serious eye

irritation

P280: Wear eye protection.

P305+P351+P338: IF IN

EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

Target Organ Toxicity
H335: May cause respiratory

irritation

P261: Avoid breathing dust.

P304+P340: IF INHALED:

Remove person to fresh air

and keep comfortable for

breathing.

Handling and Storage:

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear a

lab coat, safety glasses with side shields, and chemically resistant gloves.[5][6]

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from

strong oxidizing agents and strong bases.[7]
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Spill Management: Avoid generating dust. For spills, mechanically sweep up the solid

material and place it in an appropriate container for disposal.[6][8]

Synthesis Pathway and Experimental Protocol
A direct, documented synthesis for 5-bromo-4-fluoro-2-methylbenzoic acid is not readily

found in the literature. However, a robust and logical two-step synthetic route can be designed

based on established organometallic and electrophilic aromatic substitution reactions, starting

from commercially available materials.

Retrosynthetic Analysis and Strategy
The most logical approach involves a late-stage bromination of a fluorinated toluic acid

precursor. The key is to control the regioselectivity of the bromination reaction based on the

directing effects of the substituents already on the aromatic ring.

Step 1: Synthesis of 4-Fluoro-2-methylbenzoic acid. This intermediate can be prepared from

m-fluorotoluene via a Friedel-Crafts acylation, followed by hydrolysis of the resulting

trihalomethyl ketone. This method reliably installs the carboxylic acid group ortho to the

methyl group.[9]

Step 2: Regioselective Bromination. The bromination of 4-fluoro-2-methylbenzoic acid is the

critical step. The substituents exert the following directing effects:

-CH₃ (at C2): Activating, ortho, para-directing.

-F (at C4): Deactivating, ortho, para-directing.

-COOH (at C1): Deactivating, meta-directing. The position targeted for bromination (C5) is

para to the activating methyl group, ortho to the fluoro group, and meta to the deactivating

carboxyl group. This convergence of directing effects strongly favors the formation of the

desired 5-bromo isomer.

Synthesis Workflow Diagram
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m-Fluorotoluene 2,2,2-Trichloro-1-
(4-fluoro-2-methylphenyl)ethan-1-one

1. CCl₃COCl, AlCl₃
(Friedel-Crafts Acylation) 4-Fluoro-2-methylbenzoic acid

2. NaOH (aq), then H₃O⁺

(Hydrolysis) 5-Bromo-4-fluoro-
2-methylbenzoic acid

3. Br₂, H₂SO₄

(Electrophilic Bromination)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 5-bromo-4-fluoro-2-methylbenzoic acid.

Detailed Experimental Protocol
Part 1: Synthesis of 4-Fluoro-2-methylbenzoic Acid [Adapted from reference 3]

Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum

trichloride (1.2 eq) to a suitable inert solvent (e.g., dichloromethane). Cool the suspension to

0-5 °C in an ice bath.

Friedel-Crafts Acylation: Slowly add trichloroacetyl chloride (1.1 eq) to the stirred

suspension. Following this, add m-fluorotoluene (1.0 eq) dropwise, maintaining the

temperature below 10 °C. After the addition is complete, allow the mixture to warm to room

temperature and stir for 12-16 hours.

Work-up and Hydrolysis: Carefully pour the reaction mixture onto crushed ice containing

concentrated HCl. Separate the organic layer, wash with water and brine, and dry over

anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude

2,2,2-trichloro-1-(4-fluoro-2-methylphenyl)ethan-1-one intermediate.

Saponification: Dissolve the crude intermediate in an aqueous solution of sodium hydroxide

(e.g., 10-20%) and heat to reflux for 4-6 hours.

Acidification and Isolation: Cool the reaction mixture to room temperature and slowly acidify

with concentrated HCl until the pH is ~1-2. The product, 4-fluoro-2-methylbenzoic acid, will

precipitate as a solid. Filter the solid, wash thoroughly with cold water, and dry under

vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) may be performed for

further purification.

Part 2: Bromination of 4-Fluoro-2-methylbenzoic Acid [Adapted from reference 2]
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Reaction Setup: In a reaction vessel, dissolve the synthesized 4-fluoro-2-methylbenzoic acid

(1.0 eq) in concentrated sulfuric acid at room temperature.

Bromine Addition: Slowly add bromine (1.1-1.5 eq) dropwise to the solution over 10-15

minutes, ensuring the temperature remains stable.

Reaction: Stir the mixture at room temperature for 5-20 hours, monitoring the reaction

progress by TLC or LC-MS.

Isolation: Upon completion, carefully pour the reaction mixture onto a large volume of ice-

cold water. The crude 5-bromo-4-fluoro-2-methylbenzoic acid will precipitate.

Purification: Filter the solid precipitate, wash with cold water until the filtrate is neutral, and

dry under vacuum to afford the final product.

Reactivity and Strategic Applications in Drug
Discovery
The true value of 5-bromo-4-fluoro-2-methylbenzoic acid is realized in its application as a

versatile building block for creating molecules with tailored pharmacological properties.[1]

Key Chemical Transformations
The molecule offers three primary sites for chemical modification, allowing for systematic

exploration of chemical space.
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Cross-Coupling (at -Br)

Carboxylic Acid Derivatization

5-Bromo-4-fluoro-2-methylbenzoic acid

Suzuki Coupling
(R-B(OH)₂, Pd catalyst)
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Click to download full resolution via product page

Caption: Key reaction pathways for derivatizing 5-bromo-4-fluoro-2-methylbenzoic acid.

Palladium-Catalyzed Cross-Coupling: The bromine atom is the primary site for building

molecular complexity. Suzuki coupling allows for the introduction of various aryl or heteroaryl

groups, creating biaryl structures common in anti-inflammatory agents.[1] Buchwald-Hartwig

amination enables the formation of C-N bonds, a critical step in synthesizing kinase inhibitors

and other targeted therapies.

Amide and Ester Formation: The carboxylic acid group is readily converted into amides or

esters. This transformation is not just a synthetic step but a strategic tool in drug design to

improve properties like cell permeability, metabolic stability, or to develop prodrugs.[1]

Impact of Fluorine: The fluorine atom at the C4 position is largely unreactive under standard

conditions but exerts a powerful electronic influence. It can lower the pKa of the carboxylic

acid, potentially affecting its binding interactions and solubility profile. Furthermore, its

presence can block a potential site of metabolism, thereby increasing the in vivo half-life of

the final drug molecule.[2]
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This multi-functional nature makes the compound a key intermediate for synthesizing novel

therapeutic agents, including potential anti-inflammatory, analgesic, and anti-cancer drugs.[1]

[10][11]

Anticipated Spectroscopic Data
While experimental spectra are not published, the structure of 5-bromo-4-fluoro-2-
methylbenzoic acid allows for the reliable prediction of its key spectroscopic features.

Spectroscopy Expected Features

¹H NMR

Aromatic Protons: Two signals in the aromatic

region (~7.0-8.0 ppm), each appearing as a

doublet due to coupling with the fluorine atom.

Methyl Protons: One singlet at ~2.5 ppm.

Carboxylic Proton: A broad singlet at >12 ppm.

¹³C NMR

Carbonyl Carbon: ~165-170 ppm. Aromatic

Carbons: Multiple signals between ~110-140

ppm, with C-F and C-Br carbons showing

characteristic large and small C-F coupling

constants, respectively. Methyl Carbon: ~20-25

ppm.

IR (cm⁻¹)

O-H stretch (acid): Broad band from 2500-3300.

C=O stretch (acid): Strong, sharp band at

~1700. C-F stretch: Strong band around 1200-

1250. C-Br stretch: 500-600.

Mass Spec (EI)

Molecular Ion (M⁺): A prominent peak at m/z

232. Isotopic Peak (M+2): A peak at m/z 234 of

nearly equal intensity (~98%) to the M⁺ peak,

which is the characteristic signature of a single

bromine atom.

Conclusion
5-Bromo-4-fluoro-2-methylbenzoic acid represents a quintessential example of a modern

synthetic building block. Its value lies not in its intrinsic biological activity, but in its architectural
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potential. The strategic placement of orthogonal reactive sites—the cross-coupling-ready

bromine and the derivatizable carboxylic acid—combined with the modulating influence of the

fluorine and methyl groups, provides medicinal chemists with a powerful and versatile platform.

Mastery of its synthesis and reactivity allows researchers to efficiently construct libraries of

complex and diverse small molecules, accelerating the discovery and optimization of next-

generation therapeutic agents.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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